1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that features a benzhydryl group, an imidazole ring, and a urea moiety
Mechanism of Action
Target of Action
The primary target of the compound 1-Benzhydryl-3-(2-(2-Methyl-1H-Imidazol-1-Yl)Ethyl)Urea is currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of the imidazole ring suggests that it may interact with biological targets in a manner similar to other imidazole derivatives . The imidazole ring is a versatile pharmacophore and can interact with various enzymes and receptors through different types of bonding interactions .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Based on the known activities of imidazole derivatives, it could potentially exhibit a range of effects depending on the specific biological target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 2-methyl group.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and an appropriate nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Reduction: The benzhydryl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzhydryl derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-(1H-imidazol-1-yl)ethyl)urea: Lacks the 2-methyl group on the imidazole ring.
1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness: 1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-21-12-14-24(16)15-13-22-20(25)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-12,14,19H,13,15H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVQQXWCGWTFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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